Sulbactam-Natrium

Übersicht

Beschreibung

Sulbactam sodium is a beta-lactamase inhibitor that is commonly used in combination with beta-lactam antibiotics to combat bacterial infections. It was patented in 1977 and approved for medical use in 1986 . Sulbactam sodium works by inhibiting beta-lactamase, an enzyme produced by bacteria that destroys beta-lactam antibiotics, thereby enhancing the effectiveness of these antibiotics .

Wissenschaftliche Forschungsanwendungen

Sulbactam sodium has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in the synthesis of other compounds.

Biology: Studied for its role in inhibiting beta-lactamase and enhancing the effectiveness of beta-lactam antibiotics.

Industry: Utilized in the production of pharmaceutical formulations that require beta-lactamase inhibition.

Wirkmechanismus

Target of Action

Sulbactam sodium primarily targets β-lactamase enzymes produced by bacteria . These enzymes are responsible for the bacterial resistance against β-lactam antibiotics as they can hydrolyze these antibiotics, rendering them ineffective .

Mode of Action

Sulbactam sodium acts as a competitive, irreversible inhibitor of bacterial β-lactamase . It binds to the β-lactamase enzymes, preventing them from breaking down β-lactam antibiotics . This allows the antibiotics to exert their antibacterial effects without being degraded . Sulbactam sodium itself contains a β-lactam ring, which contributes to its weak antibacterial activity by inhibiting PBPs .

Biochemical Pathways

The primary biochemical pathway affected by sulbactam sodium is the bacterial cell wall synthesis . By inhibiting β-lactamase enzymes and PBPs, sulbactam sodium prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls . This inhibition disrupts the cell wall biosynthesis, leading to bacterial cell death .

Pharmacokinetics

Sulbactam sodium exhibits pharmacokinetic characteristics similar to those of ampicillin and amoxicillin . Its half-life in humans is approximately 1 hour . In a two-compartment pharmacokinetic model, the apparent volume of distribution for the central compartment is approximately 12 liters . Approximately 75% of a parenteral dose is excreted unchanged in urine .

Result of Action

The primary result of sulbactam sodium’s action is the restoration of the activity of β-lactam antibiotics against a range of β-lactamase-producing gram-positive and gram-negative bacteria . This is achieved by blocking the enzyme responsible for drug resistance . Sulbactam sodium also has weak intrinsic antibacterial activity against certain bacterial species, including Acinetobacter baumannii .

Action Environment

The action of sulbactam sodium can be influenced by various environmental factors. For instance, the presence of other antibacterial agents can enhance its efficacy. When used in combination with other antibacterial agents, such as ampicillin, it is used to treat skin and skin structure infections, intra-abdominal infections, and gynecological infections caused by susceptible bacteria . The stability and efficacy of sulbactam sodium can also be affected by factors such as pH, temperature, and the presence of other substances in the environment.

Biochemische Analyse

Biochemical Properties

Sulbactam sodium interacts with β-lactamase, an enzyme produced by bacteria. It blocks the enzyme responsible for drug resistance by hydrolyzing β-lactams . This interaction is crucial in the role of Sulbactam sodium in biochemical reactions.

Cellular Effects

Sulbactam sodium has significant effects on various types of cells, particularly bacterial cells. By inhibiting β-lactamase, it prevents the degradation of β-lactam antibiotics, thereby allowing these antibiotics to exert their effects on bacterial cells . This influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of Sulbactam sodium involves its binding interactions with β-lactamase. Sulbactam sodium acts as a suicide inhibitor of β-lactamase, shielding more potent beta-lactams such as ampicillin . It contains a beta-lactam ring and has weak antibacterial activity by inhibiting penicillin binding proteins (PBP) 1 and 3, but not 2 .

Temporal Effects in Laboratory Settings

The effects of Sulbactam sodium can change over time in laboratory settings. For instance, it has been observed that the repressed central carbon metabolism and related riboflavin metabolism contribute to the resistance of Sulbactam sodium . Increasing reactive oxygen species (ROS) can restore its sensitivity .

Dosage Effects in Animal Models

The effects of Sulbactam sodium can vary with different dosages in animal models. For instance, the oral LD50 of Sulbactam sodium is >4000 mg/kg in rats and >10,000 mg/kg in mice .

Metabolic Pathways

Sulbactam sodium is involved in the β-lactamase metabolic pathway. It interacts with the β-lactamase enzyme, inhibiting its function and thereby preventing the degradation of β-lactam antibiotics . This interaction can affect metabolic flux and metabolite levels .

Transport and Distribution

Sulbactam sodium exhibits extensive distribution in extracellular fluids and tissues . Its penetration into cerebrospinal fluid is enhanced in the presence of inflamed meninges .

Subcellular Localization

Given its role as a β-lactamase inhibitor, it is likely to be found wherever β-lactamase enzymes are present within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Sulbactam sodium is synthesized from penicillanic acid sulfone. The synthesis involves the oxidation of penicillanic acid to form sulbactam, followed by the conversion to its sodium salt form . The reaction conditions typically involve the use of oxidizing agents and controlled temperature settings to ensure the stability of the compound.

Industrial Production Methods

In industrial settings, sulbactam sodium is produced through a series of chemical reactions that include the oxidation of penicillanic acid and subsequent neutralization with sodium hydroxide. The process is optimized for large-scale production, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Sulbactam sodium undergoes several types of chemical reactions, including:

Oxidation: The initial synthesis involves the oxidation of penicillanic acid.

Substitution: The conversion to its sodium salt form involves substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Used in the initial synthesis to oxidize penicillanic acid.

Sodium Hydroxide: Used to neutralize the sulbactam and convert it to its sodium salt form.

Major Products Formed

The major product formed from these reactions is sulbactam sodium itself, which is used in combination with beta-lactam antibiotics to treat bacterial infections .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Clavulanic Acid: Another beta-lactamase inhibitor that is often used in combination with amoxicillin.

Tazobactam: Used in combination with piperacillin to inhibit beta-lactamase.

Uniqueness

Sulbactam sodium is unique in its ability to inhibit beta-lactamase and enhance the effectiveness of beta-lactam antibiotics. Unlike clavulanic acid and tazobactam, sulbactam sodium has weak antibacterial activity on its own, making it a versatile compound in combination therapies .

Biologische Aktivität

Sulbactam sodium is a β-lactamase inhibitor that enhances the efficacy of β-lactam antibiotics by preventing the hydrolysis of these drugs by bacterial enzymes. It is primarily used in combination with other antibiotics to treat infections caused by resistant bacteria, particularly Acinetobacter baumannii. This article explores the biological activity of sulbactam sodium, including its mechanisms of action, clinical efficacy, and safety profile.

Sulbactam functions primarily as an inhibitor of class A β-lactamases, which are enzymes produced by certain bacteria that confer resistance to β-lactam antibiotics. The primary mechanisms through which sulbactam exerts its antibacterial activity include:

- Inhibition of Penicillin-Binding Proteins (PBPs) : Sulbactam binds to PBPs, specifically PBP1 and PBP3 in A. baumannii, leading to disruption in cell wall synthesis. This mechanism is crucial for its intrinsic antibacterial activity against certain pathogens .

- Synergistic Effects with Other Antibiotics : When combined with antibiotics such as cefoperazone, sulbactam enhances overall therapeutic efficacy by extending the spectrum of activity against resistant strains. This synergy is particularly beneficial in treating surgical site infections (SSIs) and other serious infections .

Case Studies and Research Findings

-

Efficacy Against Acinetobacter baumannii :

- A study analyzed the antibacterial activity of sulbactam against various clinical isolates of A. baumannii. It was found that sulbactam's effectiveness varied significantly among isolates, with low resistance rates linked to mutations in PBPs . The study highlighted that high-level resistance was associated with mutations in pbp3, which also incurred a fitness cost to the bacteria.

-

Combination Therapy for SSIs :

- In a retrospective analysis involving 110 patients with SSIs, those treated with cefoperazone-sulbactam demonstrated a cure rate of 58.18% compared to 32.73% for those treated with cefuroxime alone. The overall efficacy rate for the combination therapy was 94.55%, indicating a significant advantage in using sulbactam in combination regimens .

- Acute Kidney Injury (AKI) Risk :

Safety Profile

While sulbactam is generally well-tolerated, it can be associated with adverse effects, including:

- Renal Toxicity : The combination of cefoperazone and sulbactam has been linked to acute kidney injury in some patients, necessitating careful monitoring during therapy .

- Seizures : There have been reports of seizures associated with high doses or rapid infusion rates of cefoperazone-sulbactam, emphasizing the need for cautious administration protocols .

Summary Table: Comparative Efficacy

| Treatment Regimen | Cure Rate (%) | Overall Efficacy Rate (%) |

|---|---|---|

| Cefoperazone + Sulbactam | 58.18 | 94.55 |

| Cefuroxime | 32.73 | 70.91 |

Eigenschaften

CAS-Nummer |

69388-84-7 |

|---|---|

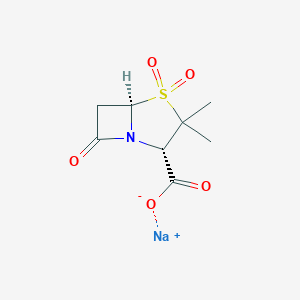

Molekularformel |

C8H11NNaO5S |

Molekulargewicht |

256.23 g/mol |

IUPAC-Name |

sodium;(2S,5R)-3,3-dimethyl-4,4,7-trioxo-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |

InChI |

InChI=1S/C8H11NO5S.Na/c1-8(2)6(7(11)12)9-4(10)3-5(9)15(8,13)14;/h5-6H,3H2,1-2H3,(H,11,12);/t5-,6+;/m1./s1 |

InChI-Schlüssel |

SXKMQCSYTIDQTC-IBTYICNHSA-N |

SMILES |

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])C.[Na+] |

Isomerische SMILES |

CC1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)C.[Na] |

Kanonische SMILES |

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)C.[Na] |

Aussehen |

White Solid |

melting_point |

>244°C (dec.) |

Key on ui other cas no. |

69388-84-7 |

Piktogramme |

Irritant; Health Hazard |

Reinheit |

98% |

Verwandte CAS-Nummern |

Free Acid: 68373-14-8 |

Synonyme |

(2S,5R)-3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid 4,4-Dioxide Sodium Salt; CP 45899-2; Penicillanic Acid 1,1-Dioxide Sodium Salt; Sodium 1,1-Dioxypenicillanate; Sodium Penicillanate 1,1-Dioxide; Sodium Sulbactam; Sulbactam Sodium; Sulbactam Sodium Salt; Unasyn IM |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.